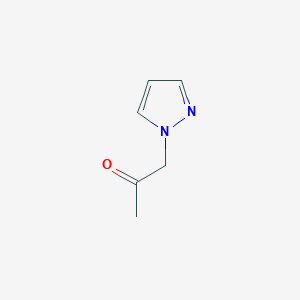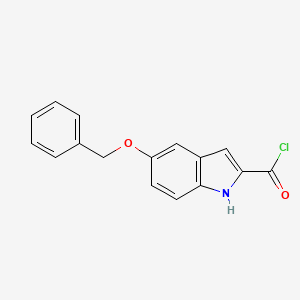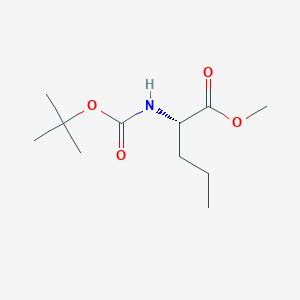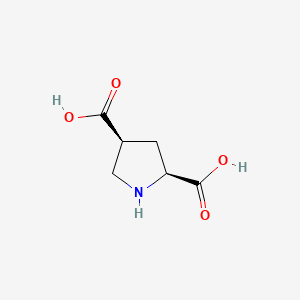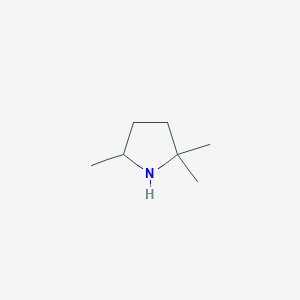
1,1,1-Tris(2-bromoisobutyryloxymethyl)ethane
説明
1,1,1-Tris(2-bromoisobutyryloxymethyl)ethane is an Atom Transfer Radical Polymerization (ATRP) initiator used for the creation of trifunctional polymers . Polymerization will occur at three sites creating a three-arm star polymer .
Synthesis Analysis
The synthesis of this compound involves several compounds including 2-Hydroxyethyl 2-bromoisobutyrate, Ethyl α-bromoisobutyrate, Tris [2- (dimethylamino)ethyl]amine, Ethylene bis (2-bromoisobutyrate), 2-Azidoethyl 2-bromoisobutyrate, α-Bromoisobutyryl bromide, Bis [2- (2′-bromoisobutyryloxy)ethyl]disulfide, Pentaerythritol tetrakis (2-bromoisobutyrate), and Pentaerythritol tetrakis [2- (dodecylthiocarbonothioylthio)-2-methylpropionate] .Molecular Structure Analysis
The molecular formula of this compound is C17H27Br3O6 . The IUPAC name is [3- (2-bromo-2-methylpropanoyl)oxy-2- [ (2-bromo-2-methylpropanoyl)oxymethyl]-2-methylpropyl] 2-bromo-2-methylpropanoate .Chemical Reactions Analysis
This compound is used as an initiator for Atom Transfer Radical Polymerization (ATRP). This process involves the creation of trifunctional polymers, where polymerization occurs at three sites, creating a three-arm star polymer .Physical And Chemical Properties Analysis
The molecular weight of this compound is 567.10 .科学的研究の応用
Catalytic Applications
1,1,1-Tris(hydroxymethyl)ethane has been used as a versatile ligand in copper-catalyzed cross-coupling reactions. This ligand facilitates the formation of C-N, C-S, and C-O bonds, contributing significantly to organic synthesis (Yao‐Jung Chen & Hsin-Hung Chen, 2006).
Synthesis of Complex Molecules
The compound has also been applied in synthesizing complex molecules, such as Tris(N,N-dimethylthiocarbamoyl)-1,1,1-tris-(methylaminomethyl)ethane, demonstrating its utility in creating novel chemical structures (Ž. Petrovski, C. Romão, & C. Afonso, 2008).
As a Brominating Agent
1,2-Dipyridiniumditribromide-ethane, synthesized from similar compounds, has been used as a brominating agent. This application highlights the role of such compounds in creating efficient, solvent-free bromination processes (Veerababurao Kavala, Sarala Naik, & B. Patel, 2005).
Polymer Synthesis
In the field of polymer science, this compound has been instrumental in preparing polymers with controlled molecular architecture, particularly in the development of dendritic macromolecules (C. Hawker & J. Fréchet, 1990).
Development of Star Molecular Brushes
It plays a crucial role in the formation of three-arm star molecular brushes, serving as a macroinitiator in atom transfer radical polymerization (K. Matyjaszewski, Shuhui Qin, J. Boyce, D. Shirvanyants, & S. Sheiko, 2003).
作用機序
Target of Action
The primary target of 1,1,1-Tris(2-bromoisobutyryloxymethyl)ethane, also known as [3-(2-bromo-2-methylpropanoyl)oxy-2-[(2-bromo-2-methylpropanoyl)oxymethyl]-2-methylpropyl] 2-bromo-2-methylpropanoate, is the polymerization process . It acts as an initiator in Atom Transfer Radical Polymerization (ATRP), a type of controlled radical polymerization .
Mode of Action
This compound functions as a trifunctional initiator in ATRP . It initiates the polymerization process at three different sites, leading to the creation of a three-arm star polymer . This means it can simultaneously trigger the growth of three polymer chains from a single molecule, resulting in a branched, star-shaped polymer structure .
Biochemical Pathways
The biochemical pathway involved is the ATRP, a method of polymer synthesis that allows for precise control over the molecular weight and architecture of the resulting polymers . The compound’s trifunctional nature allows it to initiate polymerization at three sites, leading to the formation of star-shaped polymers .
Pharmacokinetics
Like other similar compounds, its bioavailability, absorption, distribution, metabolism, and excretion would be influenced by factors such as its size, chemical structure, and the presence of functional groups .
Result of Action
The result of the action of this compound is the formation of three-arm star polymers . These polymers have unique properties compared to linear polymers, including lower viscosity and improved solubility, which can be advantageous in various applications, such as drug delivery systems .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate of the ATRP process . Additionally, the presence of other substances, such as inhibitors or accelerators, can also impact the polymerization process .
Safety and Hazards
特性
IUPAC Name |
[3-(2-bromo-2-methylpropanoyl)oxy-2-[(2-bromo-2-methylpropanoyl)oxymethyl]-2-methylpropyl] 2-bromo-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27Br3O6/c1-14(2,18)11(21)24-8-17(7,9-25-12(22)15(3,4)19)10-26-13(23)16(5,6)20/h8-10H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRDGSDXAISNJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCC(C)(COC(=O)C(C)(C)Br)COC(=O)C(C)(C)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Br3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729333 | |
| Record name | 2-{[(2-Bromo-2-methylpropanoyl)oxy]methyl}-2-methylpropane-1,3-diyl bis(2-bromo-2-methylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
648898-32-2 | |
| Record name | 2-{[(2-Bromo-2-methylpropanoyl)oxy]methyl}-2-methylpropane-1,3-diyl bis(2-bromo-2-methylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 648898-32-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



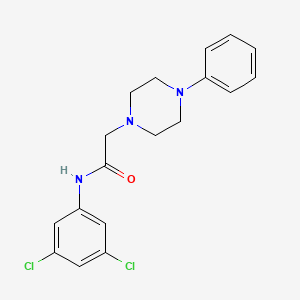
![N-(4-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B3148468.png)

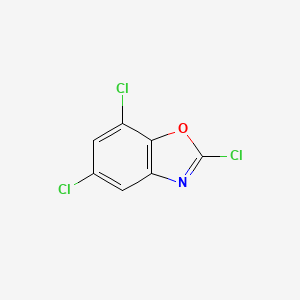
![Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B3148492.png)
![2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B3148500.png)


